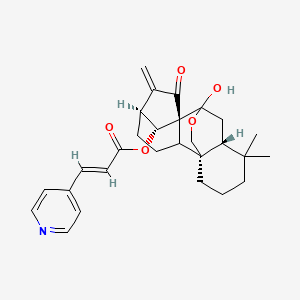
Anticancer agent 26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 26 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to target and inhibit the proliferation of cancer cells, making it a valuable candidate for cancer therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 26 involves multiple steps, including the formation of key intermediates through various organic reactions. The synthetic route typically starts with the preparation of a core structure, followed by functionalization to introduce specific groups that enhance its anticancer activity. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as batch processing and continuous flow synthesis are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Anticancer agent 26 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its biological activity and stability .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced anticancer properties. These derivatives are further tested for their efficacy in inhibiting cancer cell growth .
Scientific Research Applications
Anticancer agent 26 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used to investigate cellular pathways and molecular targets involved in cancer progression .
In medicine, this compound is being explored for its potential as a therapeutic agent in various cancer types. Preclinical studies have shown its efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. Additionally, it is being evaluated in combination with other anticancer drugs to enhance treatment outcomes .
In the industry, this compound is utilized in the development of new anticancer formulations and drug delivery systems. Its unique properties make it a valuable component in the design of targeted therapies and personalized medicine .
Mechanism of Action
The mechanism of action of anticancer agent 26 involves targeting specific molecular pathways that are crucial for cancer cell survival and proliferation. It primarily acts by inhibiting key enzymes and signaling proteins involved in cell cycle regulation, DNA replication, and apoptosis .
Molecular Targets and Pathways: this compound targets molecular pathways such as the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. By inhibiting this pathway, the compound induces cell cycle arrest and promotes apoptosis. Additionally, it targets other proteins such as cyclin-dependent kinases and caspases, further enhancing its anticancer effects .
Comparison with Similar Compounds
Anticancer agent 26 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include other small-molecule anticancer agents such as imatinib, doxorubicin, and paclitaxel .
Comparison:
Properties
Molecular Formula |
C28H33NO5 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
[(1S,5S,8R,11R,18R)-9-hydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-18-yl] (E)-3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C28H33NO5/c1-17-19-6-7-20-26-12-4-11-25(2,3)21(26)15-27(32,33-16-26)28(20,23(17)31)24(19)34-22(30)8-5-18-9-13-29-14-10-18/h5,8-10,13-14,19-21,24,32H,1,4,6-7,11-12,15-16H2,2-3H3/b8-5+/t19-,20?,21+,24+,26+,27?,28-/m0/s1 |
InChI Key |
ATISONUWEZVDGA-PJQPIYLSSA-N |
Isomeric SMILES |
CC1(CCC[C@]23[C@@H]1CC([C@]45C2CC[C@H]([C@H]4OC(=O)/C=C/C6=CC=NC=C6)C(=C)C5=O)(OC3)O)C |
Canonical SMILES |
CC1(CCCC23C1CC(C45C2CCC(C4OC(=O)C=CC6=CC=NC=C6)C(=C)C5=O)(OC3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



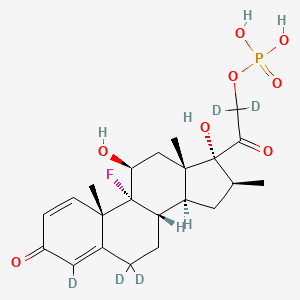
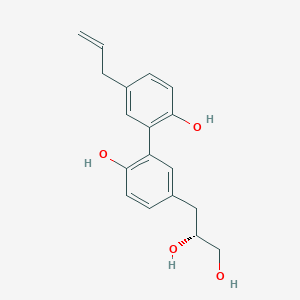
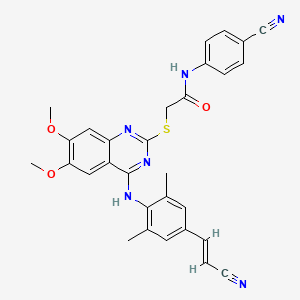
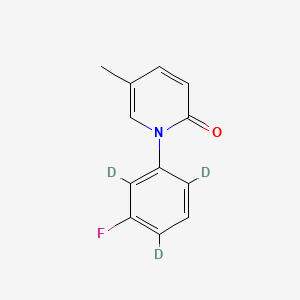

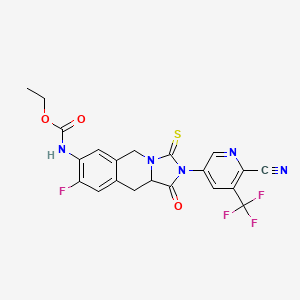
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
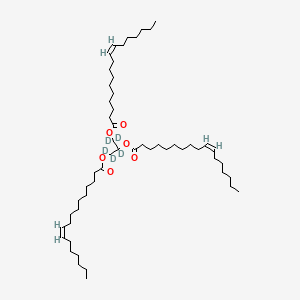
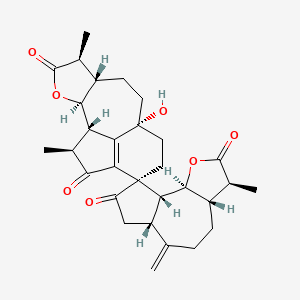


![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
